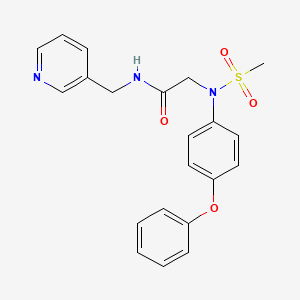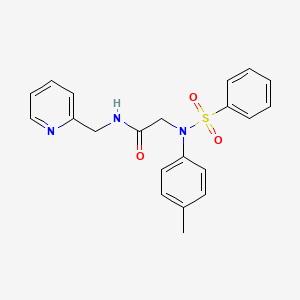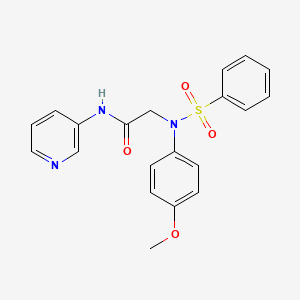
N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N~1~-(3-pyridinylmethyl)glycinamide
Descripción general
Descripción
N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N~1~-(3-pyridinylmethyl)glycinamide, also known as MPPG, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. MPPG belongs to the class of glycine site antagonists, which are known to modulate the activity of N-methyl-D-aspartate (NMDA) receptors in the central nervous system (CNS).
Aplicaciones Científicas De Investigación
N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N~1~-(3-pyridinylmethyl)glycinamide has been extensively studied in the field of neuroscience due to its potential therapeutic applications. It has been shown to have anticonvulsant, neuroprotective, and analgesic properties. This compound has also been investigated for its potential use in the treatment of various neurological disorders, including epilepsy, neuropathic pain, and Alzheimer's disease.
Mecanismo De Acción
N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N~1~-(3-pyridinylmethyl)glycinamide acts as a competitive antagonist of the glycine site on the NMDA receptor, which is involved in the regulation of synaptic plasticity and neuronal excitability in the CNS. By inhibiting the activity of this receptor, this compound can modulate the release of neurotransmitters such as glutamate and GABA, which are involved in the regulation of synaptic transmission and neuronal signaling.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in the CNS. It has been shown to reduce the release of glutamate and increase the release of GABA, which can lead to a decrease in neuronal excitability and a reduction in seizures. This compound has also been shown to have neuroprotective effects, including the prevention of neuronal death and the reduction of oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N~1~-(3-pyridinylmethyl)glycinamide in lab experiments is its specificity for the glycine site on the NMDA receptor, which allows for a more targeted approach to studying the effects of this receptor on neuronal signaling. However, one limitation of using this compound is its relatively low potency compared to other NMDA receptor antagonists, which may require higher concentrations for effective inhibition.
Direcciones Futuras
Future research on N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)-N~1~-(3-pyridinylmethyl)glycinamide could focus on its potential use in the treatment of neurological disorders such as epilepsy, neuropathic pain, and Alzheimer's disease. Additionally, further studies could investigate the molecular mechanisms underlying the neuroprotective effects of this compound and its potential use in the prevention of neuronal death. Finally, research could explore the use of this compound in combination with other drugs to enhance its therapeutic effects and reduce potential side effects.
Propiedades
IUPAC Name |
2-(N-methylsulfonyl-4-phenoxyanilino)-N-(pyridin-3-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-29(26,27)24(16-21(25)23-15-17-6-5-13-22-14-17)18-9-11-20(12-10-18)28-19-7-3-2-4-8-19/h2-14H,15-16H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYRMJRZCYMNPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCC1=CN=CC=C1)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(acetylamino)phenyl]-2-{[4-(2-furylmethyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3442866.png)
![N-(2-methoxy-5-methylphenyl)-2-{[4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3442872.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B3442880.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-fluorophenyl)acetamide](/img/structure/B3442888.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B3442891.png)
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-2-(1-pyrrolidinyl)acetamide](/img/structure/B3442911.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-2-(1-piperidinyl)acetamide](/img/structure/B3442918.png)


![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(2-furylmethyl)amino]phenol](/img/structure/B3442943.png)
![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl isonicotinate](/img/structure/B3442945.png)
![dimethyl 5-{[3-(4-chloro-3-nitrophenyl)acryloyl]amino}isophthalate](/img/structure/B3442946.png)
![1'-[(4-phenyl-1-piperazinyl)methyl]spiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B3442947.png)
![5-bromo-2-methoxy-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B3442948.png)
